molecular formula C9H15IO3 B13074706 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane

3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane

Cat. No.: B13074706
M. Wt: 298.12 g/mol
InChI Key: YRWJLIINVYCUIY-UHFFFAOYSA-N
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Description

3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is a synthetic organic compound with the molecular formula C9H15IO3 and a molecular weight of 298.12 g/mol . This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure .

Industrial Production Methods

While specific industrial production methods for 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxolane ring can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce a lactone.

Scientific Research Applications

3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the oxolane ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane is unique due to its combination of an iodinated aromatic ring and an oxolane moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C9H15IO3

Molecular Weight

298.12 g/mol

IUPAC Name

3-iodo-4-(oxolan-3-ylmethoxy)oxolane

InChI

InChI=1S/C9H15IO3/c10-8-5-12-6-9(8)13-4-7-1-2-11-3-7/h7-9H,1-6H2

InChI Key

YRWJLIINVYCUIY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2COCC2I

Origin of Product

United States

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